S-(1,2-diformylpyrazolidin-4-yl) ethanethioate
Description
S-(1,2-diformylpyrazolidin-4-yl) ethanethioate is a thioester derivative featuring a pyrazolidine core substituted with two formyl groups at the 1- and 2-positions. Its structure combines the rigidity of the pyrazolidine ring with the reactivity of formyl and thioester groups, enabling diverse chemical modifications.
Properties
IUPAC Name |
S-(1,2-diformylpyrazolidin-4-yl) ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-6(12)13-7-2-8(4-10)9(3-7)5-11/h4-5,7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWCPEOOVYSVQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CN(N(C1)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444000 | |
| Record name | S-(1,2-Diformylpyrazolidin-4-yl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216854-55-6 | |
| Record name | S-(1,2-Diformyl-4-pyrazolidinyl) ethanethioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216854-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-(1,2-Diformylpyrazolidin-4-yl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(1,2-diformylpyrazolidin-4-yl) ethanethioate typically involves the following steps:
Formation of the Pyrazolidine Ring: The initial step involves the formation of the pyrazolidine ring through a cyclization reaction. This can be achieved by reacting hydrazine with a suitable diketone under acidic conditions.
Formylation: The pyrazolidine ring is then subjected to formylation using formic acid or formyl chloride in the presence of a catalyst such as pyridine.
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
S-(1,2-diformylpyrazolidin-4-yl) ethanethioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the formyl groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Ethanethiol, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various thioester derivatives
Scientific Research Applications
S-(1,2-diformylpyrazolidin-4-yl) ethanethioate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of S-(1,2-diformylpyrazolidin-4-yl) ethanethioate is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets and pathways. For instance, its antimicrobial properties may involve the inhibition of key enzymes in bacterial cell wall synthesis, while its anticancer effects could be related to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its pyrazolidine backbone and dual formyl substituents , differentiating it from other thioesters. A comparative analysis with structurally related compounds is outlined below:
Key Observations :
- Electronic Properties : The pyrazolidine core in the target compound likely exhibits reduced aromaticity compared to benzene-based analogs, altering electron delocalization and reactivity.
- Reactivity : The formyl groups enable nucleophilic additions or condensations, whereas ethynyl groups in analogs facilitate cross-coupling reactions .
- Steric Effects: The pyrazolidine ring’s rigidity may impose steric constraints, influencing binding affinity in coordination complexes compared to flexible norbornadiene derivatives.
Stability and Challenges
- Degradation Risks : Thioesters are prone to hydrolysis, but the pyrazolidine ring’s electron-withdrawing formyl groups may accelerate this process compared to phenyl-based analogs.
Biological Activity
S-(1,2-diformylpyrazolidin-4-yl) ethanethioate is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological properties, including its anticancer, antifungal, and insecticidal activities, supported by data from various studies.
Chemical Structure and Properties
This compound is a derivative of pyrazolidine, which is known for its diverse biological activities. The compound's structure contributes to its interaction with biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have shown that derivatives of 1,2-diformylpyrazolidin exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that certain derivatives demonstrated IC50 values ranging from 2.76 µM to 9.27 µM against human ovarian adenocarcinoma (OVXF 899) and pleural mesothelioma (PXF 1752) cell lines. These findings indicate a promising potential for these compounds in cancer therapy .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | OVXF 899 | 2.76 |
| Compound 2 | PXF 1752 | 9.27 |
Antifungal Activity
The antifungal properties of this compound have also been evaluated. In vitro assays indicated that certain derivatives showed inhibition rates of up to 77.8% against Pyricularia oryae, a common fungal pathogen affecting crops. Other compounds exhibited moderate antifungal activity against various strains, suggesting that these derivatives could be developed into effective antifungal agents .
| Compound | Fungal Strain | Inhibition Rate (%) |
|---|---|---|
| Compound A | Pyricularia oryae | 77.8 |
| Compound B | Alternaria solani | 50.5 |
Insecticidal Activity
The insecticidal properties of the compound were assessed against several pest species. Notably, certain derivatives exhibited lethal activities against Mythimna separate and Helicoverpa armigera, with mortality rates reaching 70% at concentrations of 500 mg/L. This suggests potential applications in agricultural pest management .
Case Studies
- Study on Anticancer Activity : A research team synthesized several derivatives of this compound and tested their activity against a panel of human tumor cell lines. The results indicated that modifications to the pyrazolidine ring significantly enhanced anticancer activity.
- Evaluation of Antifungal Properties : Another study focused on the antifungal efficacy of these compounds against agricultural pathogens. The findings revealed that specific structural modifications led to increased inhibition rates against key fungal strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
